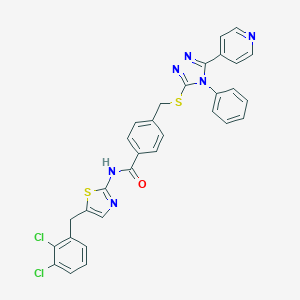![molecular formula C27H18N2O4 B285916 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B285916.png)
2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione, also known as DBIMB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DBIMB belongs to the class of isoquinoline compounds and has been found to possess a range of biological and pharmacological activities.
作用機序
The mechanism of action of 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. In cancer cells, 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione has been found to induce apoptosis by activating caspase-3 and caspase-9 and inhibiting the expression of anti-apoptotic proteins. 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione has also been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is involved in cell proliferation and survival. In inflammation, 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurodegenerative diseases, 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione has been found to protect neurons by reducing oxidative stress and inhibiting the activation of microglia.
Biochemical and Physiological Effects:
2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione has been found to have a range of biochemical and physiological effects, depending on the target tissue and disease model. In cancer cells, 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione has been found to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In inflammation, 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative diseases, 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione has been found to reduce oxidative stress, inhibit microglial activation, and protect neurons from cell death.
実験室実験の利点と制限
2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione has several advantages for lab experiments, including its high purity and solubility in various solvents. 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione is also stable under a range of conditions, making it suitable for various assays and experiments. However, the limitations of 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione include its relatively high cost and limited availability, which may limit its use in some research applications.
将来の方向性
There are several future directions for the research on 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione, including the identification of its molecular targets and signaling pathways, the development of more efficient synthesis methods, and the evaluation of its therapeutic potential in various disease models. In cancer research, 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione may have potential applications in combination therapy with other anti-cancer agents. In inflammation, 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione may have potential applications in the treatment of chronic inflammatory diseases. In neurodegenerative diseases, 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione may have potential applications in the prevention and treatment of neuronal damage and cell death.
In conclusion, 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione has been found to possess a range of biological and pharmacological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects. The synthesis of 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione has been optimized to produce high yields and purity, making it suitable for various scientific research applications. Future research on 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione may lead to the development of new therapeutic strategies for various diseases.
合成法
The synthesis of 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione involves a multi-step process that starts with the synthesis of 1,3-dioxoisoquinoline, which is then reacted with 3-bromopropylbenzo[de]isoquinoline to form the final product. The synthesis of 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione has been optimized to produce high yields and purity, making it suitable for various scientific research applications.
科学的研究の応用
2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione has been found to exhibit potent anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB. In addition, 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
特性
分子式 |
C27H18N2O4 |
|---|---|
分子量 |
434.4 g/mol |
IUPAC名 |
2-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C27H18N2O4/c30-24-18-10-1-6-16-7-2-11-19(22(16)18)25(31)28(24)14-5-15-29-26(32)20-12-3-8-17-9-4-13-21(23(17)20)27(29)33/h1-4,6-13H,5,14-15H2 |
InChIキー |
KRSDXSWORJBKDN-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O |
正規SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-bromophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285834.png)
![N-(2-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285835.png)

![5-(2-chlorophenyl)-N-[4-(2-phenylvinyl)phenyl]-2-furamide](/img/structure/B285839.png)

![Dimethyl 2-{[5-(2,4-dichlorophenyl)-2-furoyl]amino}terephthalate](/img/structure/B285841.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-methoxybenzamide](/img/structure/B285842.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-methoxybenzamide](/img/structure/B285843.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide](/img/structure/B285847.png)
![4-[(4-sec-butylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285853.png)


![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B285858.png)
![5-(4-Fluorophenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B285865.png)